molecular formula C9H7F3N4 B2962088 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline CAS No. 1087792-57-1

4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline

Cat. No.: B2962088
CAS No.: 1087792-57-1
M. Wt: 228.178
InChI Key: SXFOLYAWSCPTFM-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)-2-(trifluoromethyl)aniline is a versatile aromatic amine serving as a valuable synthetic intermediate and building block in modern organic and medicinal chemistry research. This compound features a unique hybrid architecture that combines an aniline group with a 2H-1,2,3-triazole ring and a metabolically stable trifluoromethyl group, making it a privileged scaffold for constructing more complex molecular architectures. The structural motif of the 1,2,3-triazole is of significant interest due to its extensive applications across pharmaceutical sciences, agricultural chemistry, and materials science . Its robust chemical properties, including stability and the ability to participate in dipole-dipole and hydrogen bonding interactions, make it a valuable bioisostere for amide and other functional groups in drug discovery. The incorporation of the trifluoromethyl group is a widely employed strategy in lead optimization, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and overall bioavailability . While specific mechanistic studies on this exact compound are limited in the public domain, its structure suggests high potential for use in the synthesis of novel bioactive molecules. Researchers can leverage this compound to develop new chemical entities targeting antimicrobial resistance, particularly as inhibitors of biofilm formation and quorum sensing in multidrug-resistant pathogens . Furthermore, the aniline and triazole functionalities make it a suitable precursor for the development of ligands in catalysis or for molecular docking studies, analogous to reported hybrid quinoline/triazole systems that show selective bio-interactions with biological targets like DNA and human serum albumin (HSA) . The product is offered with comprehensive documentation, including analytical certificates and batch data to ensure reproducibility and quality in your research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(triazol-2-yl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-5-6(1-2-8(7)13)16-14-3-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFOLYAWSCPTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2N=CC=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl sulfenyl chloride (CF3SCl) or trifluoromethyl iodide (CF3I).

  • Aniline Derivative Formation: The aniline derivative is formed by the reduction of a nitro group to an amine group, typically using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions and reagent addition can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline nitrogen can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.

  • Reduction: Iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd-C) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitrosoaniline or nitroaniline derivatives.

  • Reduction: Aniline derivatives.

  • Substitution: Substituted triazoles or aniline derivatives.

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline has several scientific research applications:

  • Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

  • Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocyclic compounds and polymers.

Mechanism of Action

The mechanism by which 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Crystallographic Data (Hypothetical)*
Compound Space Group Planarity Hydrogen Bonds per Molecule
Target Compound P¯1 Near-planar (except one -CF₃ rotation) 3–4
4-(4-Fluorophenyl)thiazole Derivative P¯1 Partially planar 2–3

*Based on isostructural analogs in .

Key Observations :

  • Triazole-containing compounds often exhibit planar geometries, favoring dense crystal packing .
  • The -CF₃ group may induce torsional strain, reducing planarity .

Biological Activity

The compound 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and data tables to illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3N4 , with a molecular weight of 228.17 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effective inhibition against various pathogens, including Mycobacterium tuberculosis (Mtb) and Candida species.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Pathogen
BOK-21.8Mtb
BOK-32.4Mtb
BOP-15.9Mtb
BOP-44.8Mtb

The mechanism of action for triazoles often involves the inhibition of specific enzymes critical for pathogen survival. For example, studies on related compounds have shown that they inhibit the DprE1 enzyme in Mtb, which is essential for cell wall synthesis. The inhibition leads to bactericidal effects, making these compounds potential candidates for tuberculosis treatment .

Case Studies

  • DprE1 Inhibition Study : A study focused on the inhibition of the DprE1 enzyme by triazole derivatives showed promising results with IC50 values ranging from 2.2 to 3.0 µM for selected compounds . This study emphasizes the importance of structural modifications in enhancing biological activity.
  • Antifungal Activity : Another investigation into the antifungal properties of triazole derivatives indicated effective activity against Candida albicans, with certain compounds exhibiting MIC values as low as 0.5 µg/mL . This highlights the potential use of these compounds in treating fungal infections.

Cytotoxicity and Anticancer Potential

Emerging evidence suggests that triazole derivatives may also possess anticancer properties. Compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Compound A10A549 (Lung carcinoma)
Compound B15HeLa (Cervical cancer)
Compound C12MCF-7 (Breast cancer)

Q & A

Q. What are the key synthetic routes for preparing 4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline?

The compound is synthesized via bromination of its precursor, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline , using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) . Typical conditions involve reacting at 60°C for 2 hours, achieving yields up to 89% . This intermediate is critical for synthesizing Broflanilide, a pesticide targeting GABA receptors .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as hazardous (H315, H319, H372, H400) due to skin/eye irritation and toxicity. Storage requires an inert atmosphere at -20°C in the dark to prevent degradation. Use personal protective equipment (PPE) and follow GHS precautionary statements (P273, P305+P351+P338) .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography using SHELXL is the gold standard for structural determination. The software refines high-resolution data to resolve bond lengths, angles, and electron density maps, ensuring accurate 3D modeling .

Advanced Research Questions

Q. How can bromination reaction yields be optimized for this compound?

Key factors include:

  • Reagent stoichiometry : A 1.05:1 molar ratio of NBS to substrate minimizes side reactions .
  • Temperature control : Gradual heating to 60°C prevents exothermic side reactions.
  • Solvent selection : DMF enhances solubility and reaction homogeneity.
    Yield improvements (up to 89%) are achieved by incremental NBS addition and post-reaction purification via column chromatography .

Q. What crystallographic challenges arise when analyzing fluorinated aniline derivatives?

Fluorine atoms introduce high electron density and disorder in crystal lattices. Solutions include:

  • Collecting high-resolution data (≤1.0 Å) to resolve fluorine positions.
  • Using SHELXD for phase refinement and SHELXE for density modification in twinned crystals .
  • Applying restraints for anisotropic displacement parameters to model thermal motion accurately .

Q. How does the compound’s structure influence its role as a pesticide intermediate?

The trifluoromethyl and triazole groups enhance:

  • Lipophilicity , improving membrane permeability.
  • Metabolic stability , resisting oxidative degradation.
    These features enable its metabolite, desmethyl-broflanilide, to act as a noncompetitive GABA receptor antagonist, disrupting insect neurotransmission .

Q. Are there contradictions in reported synthetic methodologies?

Discrepancies exist in bromination conditions:

  • Temperature : Some protocols use room temperature initially, while others start at 60°C .
  • Solvent volume : DMF volumes vary (200–500 mL per 0.1 mol), impacting reaction kinetics.
    Consistent yields (~80–89%) suggest robustness, but reproducibility requires strict adherence to molar ratios and mixing protocols .

Q. What computational tools predict the compound’s binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina ) and molecular dynamics simulations (e.g., GROMACS ) model interactions with GABA receptors. Key steps:

  • Prepare ligand and receptor files using Open Babel and PDBfixer .
  • Define active sites based on homologous structures (e.g., RDL subunit from Drosophila).
  • Validate predictions with experimental IC₅₀ data from insecticidal assays .

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